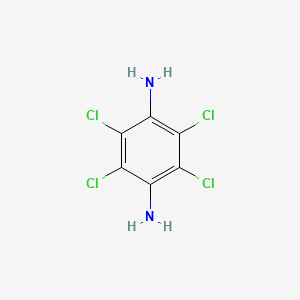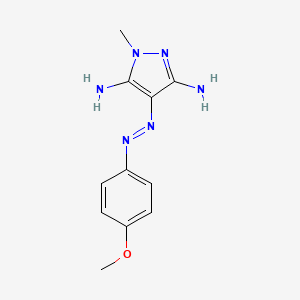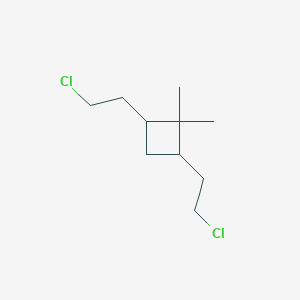
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane is a chemical compound known for its unique structure and properties It is a derivative of cyclobutane, featuring two chloroethyl groups and two methyl groups attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane typically involves the reaction of cyclobutane derivatives with chloroethylating agents. One common method includes the use of phosphorus trichloride and ethylene oxide to produce tris(2-chloroethyl) phosphite, which is then rearranged to form bis(2-chloroethyl)-2-chloroethylphosphonate . This intermediate can be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chloroethyl groups.
Oxidizing Agents: Compounds like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce cyclobutane derivatives with hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane involves its interaction with molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. This compound may also interact with enzymes and receptors, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrogen Mustards: Compounds like mechlorethamine and cyclophosphamide share structural similarities and are known for their alkylating properties.
Bis(2-chloroethyl)amines: These compounds also contain chloroethyl groups and exhibit similar reactivity.
Uniqueness
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane is unique due to its specific cyclobutane ring structure and the presence of both chloroethyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3183-48-0 |
|---|---|
Formule moléculaire |
C10H18Cl2 |
Poids moléculaire |
209.15 g/mol |
Nom IUPAC |
2,4-bis(2-chloroethyl)-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C10H18Cl2/c1-10(2)8(3-5-11)7-9(10)4-6-12/h8-9H,3-7H2,1-2H3 |
Clé InChI |
INKQNBVJEYIODC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1CCCl)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



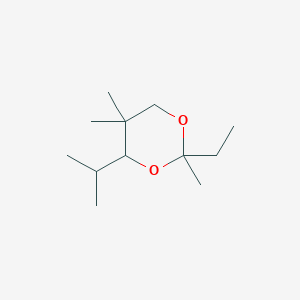
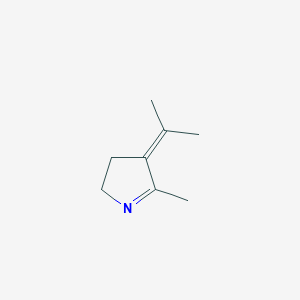
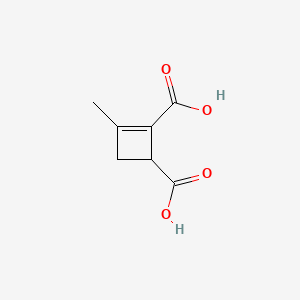
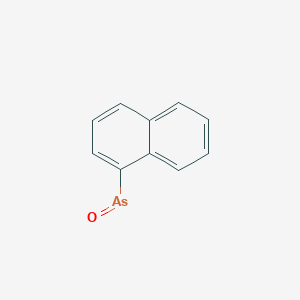
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
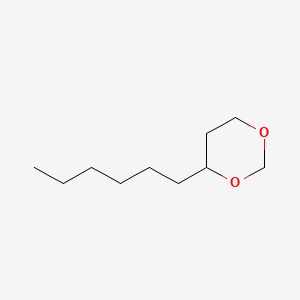
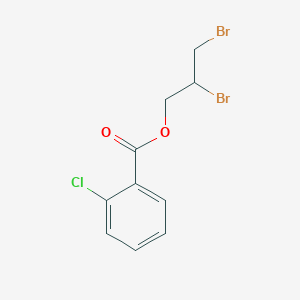
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)


